{imidazo[4,3-b][1,3]thiazol-3-yl}methanol
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Overview
Description
{imidazo[4,3-b][1,3]thiazol-3-yl}methanol is a heterocyclic compound that features both imidazole and thiazole rings fused together
Mechanism of Action
Target of Action
Imidazo[4,3-b][1,3]thiazol-3-yl methanol is a derivative of the imidazole and thiazole classes of compounds . These classes of compounds are known to interact with a variety of biological targets.
Mode of Action
Imidazole and thiazole derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, interaction with receptors, or disruption of cell membranes .
Biochemical Pathways
Imidazole and thiazole derivatives are known to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
Imidazole and thiazole derivatives are generally known for their good bioavailability .
Result of Action
Imidazole and thiazole derivatives are known to have a variety of effects, including anti-inflammatory, antitumor, and antimicrobial activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole and thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {imidazo[4,3-b][1,3]thiazol-3-yl}methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with α-haloketones under basic conditions. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the imidazo-thiazole core .
Industrial Production Methods
Industrial production methods for this compound often involve optimized versions of laboratory-scale synthetic routes. These methods may include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted .
Chemical Reactions Analysis
Types of Reactions
{imidazo[4,3-b][1,3]thiazol-3-yl}methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazo-thiazole ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazo-thiazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazo-thiazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
{imidazo[4,3-b][1,3]thiazol-3-yl}methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazole: Similar in structure but differs in the position of the nitrogen and sulfur atoms.
Imidazo[1,2-a]pyridine: Contains a pyridine ring instead of a thiazole ring.
Thiazolo[3,2-b][1,2,4]triazole: Features a triazole ring fused with a thiazole ring.
Uniqueness
{imidazo[4,3-b][1,3]thiazol-3-yl}methanol is unique due to its specific ring fusion and the presence of a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for the development of new drugs and materials .
Properties
CAS No. |
183066-10-6 |
---|---|
Molecular Formula |
C6H6N2OS |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
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